molecular formula C6H10O2 B1211359 2,4-Hexanedione CAS No. 3002-24-2

2,4-Hexanedione

Cat. No. B1211359
CAS RN: 3002-24-2
M. Wt: 114.14 g/mol
InChI Key: NDOGLIPWGGRQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Hexanedione is a chemical compound with the molecular formula C6H10O2 . It is a clear, colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of 2,4-Hexanedione contains a total of 17 bonds; 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 2 ketones (aliphatic) . The 2D chemical structure image of 2,4-Hexanedione is also called the skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

2,4-Hexanedione has a density of 0.9±0.1 g/cm3, a boiling point of 161.2±13.0 °C at 760 mmHg, and a vapour pressure of 2.3±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 39.8±3.0 kJ/mol and a flash point of 53.6±16.8 °C .

Scientific Research Applications

Chemical Structure and Properties

2,4-Hexanedione is a chemical compound with the formula C6H10O2 and a molecular weight of 114.1424 . It is also known by other names such as Propionylacetone and Acetone, propionyl- . The structure of this compound can be viewed in 2D or 3D models .

Thermochemistry

The National Institute of Standards and Technology (NIST) provides data on various thermochemical properties of 2,4-Hexanedione. This includes gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, and reaction thermochemistry data .

Mass Spectrometry

Mass spectrometry is a technique used to identify and quantify molecules in simple and complex mixtures. The mass spectrum of 2,4-Hexanedione has been compiled by the NIST Mass Spectrometry Data Center .

Preparation from HMF

One of the applications of 2,4-Hexanedione is in the preparation of 1-Hydroxy-2,5-hexanedione from 5-hydroxymethylfurfural (HMF). This process uses a combination of commercial Pd/C and acetic acid in water .

Biomass Conversion

The conversion of HMF to valuable products, including 2,5-diketones like 1-hydroxy-2,5-hexanedione, is an important aspect of biomass conversion. This process is part of the broader goal of producing chemicals from renewable resources .

Intermediate in Polymer, Surfactant, Medicine, and Solvent Production

The acyclic 2,5-diketones, derived from the hydrogenation of HMF, are valuable intermediates with widespread applications in polymers, surfactants, medicine, and solvents. 1-hydroxy-2,5-hexanedione (HHD) is a typical 2,5-diketone obtained from HMF .

Mechanism of Action

Target of Action

The primary target of 2,4-Hexanedione (also known as hexane-2,4-dione) is the neurofilaments in the peripheral and central nervous systems . It interacts directly with these neurofilaments, leading to their accumulation in giant axonal swellings .

Mode of Action

2,4-Hexanedione is a γ-diketone, and its neurotoxicity resides in this structure . It reacts with lysine residues in axonal proteins by Schiff base formation followed by cyclization to give pyrroles . The oxidation of these pyrrole residues then causes cross-linking and denaturation of proteins, which perturbs axonal transport and function and causes damage to nerve cells .

Biochemical Pathways

The pro-nerve growth factor (proNGF)/p75 neurotrophin receptor (p75NTR) signaling pathway is involved in 2,4-Hexanedione-induced neuronal apoptosis . ProNGF, a precursor of mature nerve growth factor (mNGF), might activate apoptotic signaling by binding to p75NTR in neurons . This leads to the activation of c-Jun N-terminal kinase (JNK) and c-Jun, and disrupts the balance between B-cell lymphoma-2 (Bcl-2) and Bcl-2-associated X protein (Bax) .

Pharmacokinetics

It’s known that 2,4-hexanedione can cross the blood-brain barrier, indicating that it has significant bioavailability in the central nervous system .

Result of Action

The result of 2,4-Hexanedione’s action is neuronal apoptosis, which is a well-established contributor to neurological dysfunction induced by chemicals and toxins . This apoptosis is associated with a degeneration of the peripheral nervous system (and eventually the central nervous system), starting with the distal portions of the longer and wider nerve axons .

Action Environment

The action of 2,4-Hexanedione can be influenced by environmental factors. For instance, the neurotoxic effects of 2,4-Hexanedione can be exacerbated by conditions such as diabetes mellitus . Therefore, individuals with elevated body weight and glucose levels, and those employed in high-risk workplaces have a greater probability of cognitive impairment .

Safety and Hazards

2,4-Hexanedione is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (repeated exposure) . It may cause irritation of the skin and eyes, and exposure to high concentrations may cause narcosis .

Future Directions

The tautomers of hexane-2,4-one are in a very fast equilibrium with each other. Based on simple models, like +I effect, it is impossible to judge which tautomer would be more stable, i.e. which tautomer has the lowest absolute energy . This suggests that future research could focus on exploring the stability of different tautomers of 2,4-Hexanedione.

properties

IUPAC Name

hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOGLIPWGGRQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062769
Record name 2,4-Hexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Hexanedione

CAS RN

3002-24-2
Record name 2,4-Hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3002-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Hexanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Hexanedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Hexanedione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Hexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-HEXANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMD32E86EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Hexanedione
Reactant of Route 2
Reactant of Route 2
2,4-Hexanedione
Reactant of Route 3
Reactant of Route 3
2,4-Hexanedione
Reactant of Route 4
Reactant of Route 4
2,4-Hexanedione
Reactant of Route 5
Reactant of Route 5
2,4-Hexanedione
Reactant of Route 6
Reactant of Route 6
2,4-Hexanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.